4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidation states using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-chloro-3-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-chloro-3-carboxy-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to cell signaling pathways and cancer research due to its potential inhibitory effects on specific enzymes and receptors.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration . The inhibition of these receptors can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a nitro group and a methyl group on the pyrrolo[2,3-b]pyridine scaffold. This combination of functional groups allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry.
Properties
CAS No. |
1638764-15-4 |
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Molecular Formula |
C8H6ClN3O2 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-2-10-8-6(4)7(9)5(3-11-8)12(13)14/h2-3H,1H3,(H,10,11) |
InChI Key |
DSFUDLWLGUPYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=NC=C(C(=C12)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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